{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol
Description
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol (CAS: 13908-32-2) is a halogenated benzenemethanol derivative featuring a 4-chlorophenyl sulfanyl group at the 2-position and a nitro substituent at the 5-position of the benzene ring. This compound was historically used in chemical research but is now classified as a discontinued product . Its structural complexity arises from the interplay of electron-withdrawing (nitro) and electron-donating (sulfanyl) groups, which influence its reactivity and physicochemical properties.
Properties
IUPAC Name |
[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO3S/c14-10-1-4-12(5-2-10)19-13-6-3-11(15(17)18)7-9(13)8-16/h1-7,16H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AITRBTUHXBDRBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])CO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol typically involves the reaction of 4-chlorothiophenol with 2,5-dinitrobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 4-chlorothiophenol attacks the benzyl alcohol, resulting in the formation of the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the reaction.
Industrial Production Methods
Industrial production of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, and may involve additional steps such as purification by recrystallization or chromatography to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation, reduction, and substitution, enabling the development of new compounds with diverse properties.
Biology
- Antimicrobial Activity : Recent studies have investigated the antibacterial properties of compounds related to 2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenylmethanol. For instance, derivatives containing similar moieties have shown significant activity against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
- Anticancer Properties : The compound's structural features may contribute to its anticancer activity. Research indicates that certain derivatives exhibit cytotoxic effects on cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
Medicine
- Therapeutic Applications : Due to its unique chemical structure, there is ongoing exploration into the therapeutic applications of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenylmethanol. It has been studied for its potential use in drug development aimed at various diseases, including cancer and infectious diseases .
Case Study 1: Antimicrobial Activity
In a study assessing the antibacterial efficacy of various compounds, derivatives of 2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenylmethanol were tested against Staphylococcus aureus and Escherichia coli. The results indicated that several derivatives exhibited notable inhibition zones, demonstrating their potential as antimicrobial agents. The minimum inhibitory concentration (MIC) values ranged from 0.9 to 1.5 µg/mL for effective compounds .
Case Study 2: Anticancer Screening
A series of experiments evaluated the cytotoxic effects of synthesized derivatives on human cancer cell lines. The results revealed that specific modifications to the nitrophenyl group significantly enhanced cytotoxicity compared to unmodified versions. The study concluded that further exploration into structure-activity relationships could lead to the development of effective anticancer drugs .
Data Summary Table
Mechanism of Action
The mechanism of action of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol involves its interaction with specific molecular targets in biological systems. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol, enabling comparative analysis of functional group effects, electronic properties, and applications:
Table 1: Comparative Analysis of Key Compounds
*Calculated based on formula.
Functional Group Influence
- Methanol vs. Ethanone (Ketone): The methanol group in the target compound increases hydrophilicity compared to the ethanone group in the triazole derivative (CAS 301680-63-7), which may reduce aqueous solubility but enhance metabolic stability .
- Nitro vs. Amino Groups: The nitro group in the target compound confers strong electron-withdrawing effects, contrasting with the amino group in 2-[(4-Amino-2-chloro-5-nitrophenyl)amino]ethanol (CAS 50610-28-1).
- Propenoic Acid vs. Methanol: The carboxylic acid in 3-{2-[(4-chlorophenyl)sulfanyl]-5-nitrophenyl}prop-2-enoic acid (CAS 175278-51-0) introduces acidic properties (pKa ~3-4), enabling salt formation and improved solubility in basic media compared to the neutral methanol group .
Electronic and Steric Effects
- The 4-chlorophenyl sulfanyl group in all compounds contributes to steric bulk and lipophilicity. However, conjugation with a nitro group (target compound) creates a stronger electron-deficient aromatic system, influencing electrophilic substitution patterns.
- Piperazine-containing derivatives (e.g., cetirizine-related compounds) exhibit conformational flexibility due to the heterocyclic ring, enhancing receptor binding in therapeutic applications .
Discontinuation and Stability
The discontinuation of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol may relate to stability issues under ambient conditions, as nitro-aromatics are prone to photodegradation. In contrast, the triazole derivative (CAS 301680-63-7) likely benefits from the stability of the 1,2,4-triazole ring, which resists hydrolysis .
Biological Activity
{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles various studies and findings related to the compound's biological activity, synthesis, and mechanisms of action.
The synthesis of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol typically involves a nucleophilic substitution reaction between 4-chlorothiophenol and 2,5-dinitrobenzyl alcohol, usually under basic conditions such as sodium hydroxide or potassium carbonate. The reaction is facilitated by heating to enhance yield and purity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. It may modulate enzyme activity or bind to receptors, influencing various biochemical pathways. The presence of both a nitro group and a sulfanyl group contributes to its unique reactivity and potential biological effects.
Antimicrobial Activity
Research has indicated that compounds similar to {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol exhibit notable antibacterial properties. For example, studies have shown that derivatives with similar structural features can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae. These findings suggest that the compound may possess comparable antimicrobial efficacy .
Anticancer Activity
In vitro studies have demonstrated that {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol can exhibit cytotoxic effects against various human cancer cell lines. The compound's mechanism may involve inducing apoptosis in cancer cells, as evidenced by increased early apoptotic cell fractions upon treatment with the compound at varying concentrations. For instance, significant apoptosis was observed in cervical cancer cells treated with this compound, indicating its potential as an anticancer agent .
Case Studies
- Antibacterial Testing : A study tested several compounds structurally related to {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol against S. aureus, E. coli, and Proteus mirabilis. The results showed that most compounds exhibited antibacterial activity, particularly against P. mirabilis at a concentration of 1 mM .
- Cytotoxicity Assays : In another investigation, the cytotoxic potency of various derivatives was assessed on human cervix cancer (SISO) and bladder cancer (RT-112) cell lines. The results indicated that certain derivatives had IC50 values comparable to established chemotherapeutic agents like cisplatin, suggesting significant potential for further development .
Comparative Analysis
A comparison with similar compounds highlights the unique aspects of {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol | Nitro and sulfanyl groups | Antimicrobial, anticancer |
| {2-[(4-Chlorophenyl)sulfanyl]-2-methoxy-1-phenylethan-1-one} | Similar sulfanyl group | Moderate antibacterial |
| {2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}ethanol | Lacks nitro group | Lower cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
